molecular formula C23H20N6O3 B2484950 2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide CAS No. 896292-01-6

2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide

货号: B2484950
CAS 编号: 896292-01-6
分子量: 428.452
InChI 键: ICHIOGDXUGHRLR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide is a synthetic small molecule based on an imidazopurine-dione scaffold, offered for research purposes. This compound is structurally characterized by a phenyl and a 3-methylphenyl substituent, which may influence its biomolecular interactions and physicochemical properties. Its core structure is related to purine-based systems, which are fundamental in numerous biological processes, suggesting potential research applications in areas such as enzyme inhibition and signal transduction pathway analysis. As a specialized research chemical, it serves as a valuable tool for scientists in biochemical and pharmacological fields, particularly for in vitro studies aimed at exploring new molecular entities. Researchers can utilize this compound to investigate protein-ligand interactions, cellular signaling mechanisms, and for high-throughput screening assays. This product is supplied for non-human research use only and is strictly not intended for diagnostic, therapeutic, veterinary, or any human use. Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's laboratory safety protocols. For detailed handling, storage, and safety information, please refer to the product's safety data sheet (SDS).

属性

IUPAC Name

2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c1-14-7-6-10-16(11-14)29-17(15-8-4-3-5-9-15)12-27-19-20(25-22(27)29)26(2)23(32)28(21(19)31)13-18(24)30/h3-12H,13H2,1-2H3,(H2,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHIOGDXUGHRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide involves several steps, typically starting with the preparation of the imidazo[1,2-g]purine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and pressures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods are optimized to minimize waste and reduce production costs while maintaining high purity standards.

化学反应分析

2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents. These reactions often require the presence of a catalyst or specific reaction conditions to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups or aromatic rings present in the compound.

科学研究应用

2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth or infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized chemicals with specific properties.

作用机制

The mechanism of action of 2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Physicochemical Properties Potential Biological Implications Reference
2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide Imidazo[1,2-g]purine 1-Me, 7-Ph, 8-(3-MePh), 3-acetamide Moderate logP (~3.2)*; mp ~240–245°C Kinase inhibition, DNA intercalation
2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3-yl)acetamide Imidazo[2,1-f]purine 1-Me, 7-Ph, 8-Ph, 3-acetamide Higher logP (~4.1)*; mp ~255–260°C Enhanced lipophilicity, reduced solubility
8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-imidazo[2,1-f]purine-2,4-dione Imidazo[2,1-f]purine 1-Me, 3-Me, 7-Ph, 8-(2-OHPh) Lower logP (~2.8); mp ~243–245°C Improved solubility via H-bonding
2-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetic acid Imidazo[1,2-g]purine 1-Me, 3-Me, 7-Me, 8-acetic acid Acidic (pKa ~3.5); mp >250°C Ionic interactions at physiological pH
8-Amino-2-(3,4-dimethoxyphenyl)-imidazo[1,2-a]pyridine-6-carboxamide Imidazo[1,2-a]pyridine 8-NH2, 2-(3,4-diOMePh), 6-carboxamide logP ~1.9; mp ~200°C Kinase selectivity

*Predicted values based on structural analogs.

Key Structural Differences and Implications

The 8-acetic acid in ’s compound introduces polarity, favoring aqueous solubility but limiting blood-brain barrier penetration compared to the acetamide group .

Hydrogen-Bonding Capacity: The 3-acetamide in the target compound offers dual H-bond donor/acceptor properties, unlike the carboxamide in ’s imidazo-pyridines, which primarily act as acceptors .

Steric Effects :

  • The 7-phenyl group in the target compound may induce steric hindrance in flat binding sites (e.g., kinase ATP pockets), contrasting with smaller substituents like 7-methyl in ’s analog .

Kinase Inhibition Profiles

  • Target Compound : Preliminary docking studies suggest strong affinity for CDK2 (cyclin-dependent kinase 2) due to the imidazo-purine core’s ability to mimic adenine . The 3-methylphenyl group at position 8 may occupy a hydrophobic subpocket.
  • ’s Imidazo-pyridines : Exhibit selectivity for ALK5 kinase (IC50 ~50 nM) via carboxamide-mediated interactions with catalytic lysine residues .

Solubility and Bioavailability

  • The 8-(2-hydroxyphenyl) analog () shows 2-fold higher aqueous solubility than the target compound, attributed to phenolic -OH H-bonding .
  • Diphenyl-substituted analogs () demonstrate reduced solubility but increased plasma protein binding, prolonging half-life .

Metabolic Stability

  • Methyl groups at positions 1 and 3 (target compound and ) reduce CYP450-mediated oxidation compared to unsubstituted imidazo-purines .

生物活性

2-[1-Methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of imidazopyrimidine derivatives which are known for their diverse pharmacological properties.

Property Value
Molecular FormulaC23H22N4O3
Molecular Weight402.45 g/mol
IUPAC Name2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide
InChI Key[Specific InChI Key Here]

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazopyrimidine derivatives. For instance:

  • In vitro Studies : Compounds similar to 2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide have shown significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures were found to inhibit growth in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values ranging from 2.43 to 14.65 μM .

The mechanism of action for these compounds often involves:

  • Enzyme Inhibition : Many imidazopyrimidine derivatives act as inhibitors for specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : These compounds can bind to receptors that modulate cellular signaling pathways associated with tumor growth and survival.

Case Studies

  • Study on Microtubule Destabilization : A related compound demonstrated microtubule destabilizing activity at concentrations of 20 μM, indicating its potential as a therapeutic agent targeting cytoskeletal dynamics in cancer cells .
  • Apoptosis Induction : Research has shown that certain derivatives can induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death .

Toxicity and Selectivity

While exploring the biological activity of these compounds, it is crucial to assess their toxicity profiles and selectivity towards cancerous versus non-cancerous cells. The selectivity index provides insight into the therapeutic window of these compounds:

Compound IC50 (Cancer Cell Line) IC50 (Non-Cancer Cell Line) Selectivity Index
Compound A5 μM20 μM4
Compound B10 μM30 μM3

This table illustrates the importance of selectivity in drug design to minimize off-target effects while maximizing therapeutic efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。